(2-Phenyloxazol-4-yl)methanamine

Description

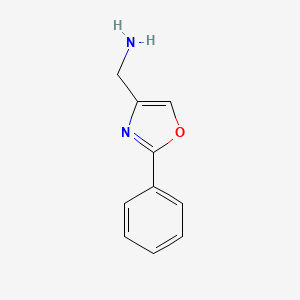

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFPQIRGGHIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649890 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-90-9 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of (2-Phenyloxazol-4-yl)methanamine

This guide provides a comprehensive technical overview of (2-phenyloxazol-4-yl)methanamine, a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The unique juxtaposition of a phenyl-substituted oxazole core and a reactive primary amine function imparts this compound with a versatile chemical profile, making it a valuable scaffold for the synthesis of novel bioactive agents. This document delves into the core chemical properties, outlines a robust synthetic protocol, and explores the reactivity and potential therapeutic applications of this intriguing heterocyclic amine.

Core Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₀N₂O, features a central 1,3-oxazole ring. This five-membered aromatic heterocycle is substituted at the 2-position with a phenyl group and at the 4-position with an aminomethyl group. The phenyl ring enhances the lipophilicity and provides opportunities for aromatic interactions, while the aminomethyl group serves as a key handle for chemical derivatization and imparts basicity to the molecule.

A summary of the key physicochemical properties for this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |

| CAS Number | 408352-90-9 | --INVALID-LINK-- |

| XLogP3-AA | 0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Exact Mass | 174.079312947 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 52.1 Ų | --INVALID-LINK-- (for a close analog) |

| pKa (conjugate acid) | Estimated 7.5-8.5 |

Note: The pKa is an estimation based on the typical basicity of primary amines and the electronic effects of the oxazole ring. Experimental determination is recommended for precise applications.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors. The key transformation involves the reduction of a nitrile intermediate, a reliable and high-yielding reaction in organic synthesis.

Synthetic Workflow

The proposed synthetic route commences with the formation of the 2-phenyloxazole core, followed by the introduction of a nitrile group which is subsequently reduced to the desired primary amine.

A Multi-Technique Approach to the Definitive Structural Elucidation of (2-Phenyloxazol-4-yl)methanamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The structural integrity of a chemical entity is the bedrock of its utility in research and drug development. Any ambiguity in its molecular architecture can invalidate biological data and compromise developmental pathways. This guide presents a systematic, multi-faceted workflow for the unambiguous structural elucidation of (2-Phenyloxazol-4-yl)methanamine, a heterocyclic compound of interest. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind the experimental sequence, demonstrating how each analysis builds upon the last to create a self-validating and definitive structural proof. This document serves as a technical blueprint for scientists requiring absolute confidence in the identity and purity of their small molecule assets.

Introduction: Establishing the Molecular Hypothesis

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] this compound (Figure 1) combines this heterocyclic core with a phenyl group and a primary aminomethyl substituent, creating a molecule with potential for diverse chemical interactions. Its molecular formula is C₁₀H₁₀N₂O, with a monoisotopic mass of approximately 174.0793 g/mol .

The primary objective of this guide is not merely to confirm this proposed structure but to establish a rigorous, evidence-based workflow that can be adapted for analogous compounds. Our approach is sequential and logical: we first confirm the elemental composition and molecular weight, then identify the constituent functional groups, and finally, assemble the molecular puzzle piece-by-piece using advanced spectroscopic techniques.

Caption: Proposed chemical structure of this compound.

The overall strategy follows a path of increasing specificity, ensuring that the investment in more complex analyses is justified by preceding data.

References

(2-Phenyloxazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to diverse biological targets. This has led to the development of oxazole-containing drugs with applications ranging from oncology to infectious and inflammatory diseases. Within this chemical space, (2-Phenyloxazol-4-yl)methanamine (CAS Number: 408352-90-9) represents a key building block for the synthesis of novel therapeutic agents. Its structure, featuring a phenyl group at the 2-position and an aminomethyl substituent at the 4-position, offers a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological applications based on the activities of structurally related analogs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug design and development, influencing factors such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 408352-90-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem |

| Molecular Weight | 174.20 g/mol | PubChem |

| Appearance | Off-white to yellow solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | Inferred from similar compounds |

| pKa | Basic (amine group) | Chemical Structure |

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-Phenyloxazole-4-carbonitrile

This step involves the cyclization and dehydration of a suitable precursor to form the oxazole ring bearing a nitrile group. A common method for this transformation is the reaction of an α-haloketone with an amide.

-

Reaction Setup: To a solution of benzamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.5 eq).

-

Addition of Reagents: 3-bromo-2-oxopropanenitrile (1.1 eq) is added portion-wise to the stirred reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude 2-phenyloxazole-4-carbonitrile is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of 2-Phenyloxazole-4-carbonitrile to this compound

The final step involves the reduction of the nitrile functionality to the primary amine. This can be achieved using various reducing agents.

-

Reaction Setup: 2-Phenyloxazole-4-carbonitrile (1.0 eq) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF, is added dropwise to the stirred solution at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Isolation and Purification: The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The residue, containing the crude this compound, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Caption: Proposed two-step synthesis of this compound.

Potential Pharmacological Applications and Mechanism of Action (Inferred from Analogs)

Due to the absence of published biological data for this compound, its potential pharmacological applications and mechanism of action must be inferred from structurally related compounds. The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a variety of therapeutic indications.

Anticancer Activity

Structurally similar 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.[1] These compounds were shown to activate caspases, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, which are hallmarks of apoptosis.[1] The aminomethyl group in this compound could serve as a key pharmacophore for interaction with biological targets, or as a handle for further derivatization to optimize anticancer potency and selectivity.

Caption: Inferred apoptotic pathway for 2-phenyloxazole derivatives.

Anti-inflammatory Activity

Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been reported as selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. The 2-phenyloxazole core of the target compound could potentially be accommodated within the active site of COX-2, and the aminomethyl group could be modified to enhance binding affinity and selectivity.

Other Potential Applications

The versatility of the oxazole ring and the reactivity of the primary amine in this compound open up possibilities for its use as a scaffold in the development of agents targeting other disease areas. For instance, various oxazole derivatives have been explored for their antimicrobial and antiprotozoal activities.[3]

Future Directions and Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Based on the activities of structurally related compounds, future research should focus on the evaluation of its anticancer and anti-inflammatory potential.

Key experimental workflows for future studies should include:

-

In vitro cytotoxicity screening: Assessing the compound's activity against a panel of cancer cell lines.

-

Mechanism of action studies: Investigating the molecular pathways affected by the compound, such as apoptosis induction or cell cycle arrest.

-

Enzymatic assays: Evaluating the inhibitory activity against specific targets like COX-2.

-

Lead optimization: Utilizing the aminomethyl group as a point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of (2-Phenyloxazol-4-yl)methanamine: Strategies, Mechanistic Insights, and Protocols

Abstract

(2-Phenyloxazol-4-yl)methanamine is a valuable molecular scaffold and key building block in medicinal chemistry, appearing in a variety of compounds under investigation for therapeutic applications. The 2,4-disubstituted oxazole motif is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This guide provides an in-depth exploration of the prevalent synthetic strategies for constructing this target molecule, with a focus on mechanistic rationale, detailed experimental protocols, and practical insights for researchers in drug discovery and development. We will dissect a primary, convergent synthetic pathway involving the formation of a key aldehyde intermediate followed by its transformation into the desired primary amine.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a prominent feature in numerous natural products and has garnered significant attention from the pharmaceutical community.[1] Oxazole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiprotozoal effects.[2][3][4] The inherent stability of the aromatic oxazole ring and its capacity for diverse functionalization make it an attractive core for the design of novel therapeutic agents. This compound, specifically, serves as a crucial precursor for more complex molecules, providing a primary amine handle for further elaboration in synthetic schemes.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound identifies two primary disconnection points. The most straightforward strategy involves disconnecting the C-N bond of the aminomethyl group, leading back to a key carbonyl intermediate, 2-phenyloxazole-4-carbaldehyde . This aldehyde can, in turn, be derived from the construction of the oxazole ring itself.

This analysis logically partitions the synthesis into two major phases:

-

Phase 1: Construction of the 2-Phenyloxazole Core. This phase focuses on forming the central heterocyclic ring with the required phenyl and C4-substituents.

-

Phase 2: Functional Group Interconversion to the Amine. This phase involves the conversion of the C4-substituent (e.g., an aldehyde) into the target aminomethyl group.

Caption: Retrosynthetic analysis of this compound.

Phase 1: Synthesis of the Key Intermediate: 2-Phenyloxazole-4-carbaldehyde

The versatility of the oxazole scaffold is matched by the variety of methods available for its synthesis.[5] One of the most robust and classic methods for preparing 2,4,5-trisubstituted or 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis.[6][7]

The Robinson-Gabriel Synthesis Pathway

The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone precursor.[1] The reaction is typically catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2]

The mechanism proceeds through the activation of the ketone carbonyl by the acid catalyst, followed by nucleophilic attack from the amide oxygen to form a five-membered dihydrooxazolol intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring.[7]

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of the aldehyde intermediate from a suitable acylamino ketone precursor. The choice of starting materials is critical; for 2-phenyloxazole-4-carbaldehyde, one would start with a protected form of 2-benzamido-3-hydroxypropanal or a related equivalent.

Step-by-Step Protocol:

-

Precursor Preparation: The 2-acylamino ketone starting material is synthesized via standard methods, such as the Dakin-West reaction or by acylation of an appropriate aminoketone.[1]

-

Cyclodehydration:

-

To a flask containing the 2-acylamino ketone (1.0 eq), cautiously add concentrated sulfuric acid (e.g., 5-10 eq) at 0 °C.

-

Allow the reaction mixture to stir at room temperature, or with gentle heating (e.g., 40-60 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that heat provides the activation energy needed to overcome the barrier for dehydration of the cyclic intermediate.

-

Upon completion, carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the product.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

-

-

Work-up and Purification:

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyloxazole-4-carbaldehyde.[8]

-

Phase 2: Synthesis of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl compound into an amine.[9] The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate via condensation of the carbonyl with an amine (in this case, ammonia or an ammonia surrogate), followed by the in situ reduction of this intermediate to the final amine.[10][11]

The Choice of Reagents

The success of a reductive amination hinges on the appropriate selection of the nitrogen source and the reducing agent.

-

Nitrogen Source: For the synthesis of a primary amine, aqueous ammonia or ammonium formate can be used. Ammonium formate is particularly effective as it can serve as both the nitrogen source and the hydrogen donor in transfer hydrogenation protocols.[9]

-

Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the imine intermediate but mild enough to not reduce the starting aldehyde.

-

Sodium Borohydride (NaBH₄): A common and cost-effective choice. The reaction is typically run in a protic solvent like methanol.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent. It is particularly effective for reductive aminations as it reduces the iminium ion faster than the starting aldehyde, minimizing side reactions like alcohol formation. It can be used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

-

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

(2-Phenyloxazol-4-yl)methanamine IUPAC name

An In-Depth Technical Guide to the Systematic Nomenclature of (2-Phenyloxazol-4-yl)methanamine

Executive Summary

The precise and unambiguous naming of chemical entities is fundamental to scientific communication, patent law, and regulatory compliance. This guide provides a comprehensive elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as this compound. We will deconstruct its molecular architecture, apply the foundational principles of heterocyclic nomenclature, and verify the resulting systematic name against authoritative chemical databases. Furthermore, this document will contextualize the compound's structural class within medicinal chemistry and provide an illustrative synthetic protocol, reflecting the practical needs of researchers in drug development.

Part 1: Structural Deconstruction and Foundational Nomenclature

The name this compound, while descriptive, is a common name that can be further refined into a preferred IUPAC name by systematically applying established rules. The structure is composed of three primary components: a central oxazole ring, a phenyl substituent, and a methanamine functional group.

-

Principal Functional Group: The amine (-NH2) group is the highest priority functional group in this molecule. It is attached to a methyl (-CH2-) group, together forming a methanamine core.

-

Parent Heterocycle: The methanamine is attached to an oxazole ring. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

-

Substituent: A phenyl group is attached to the oxazole ring.

The logical hierarchy for naming this compound, therefore, begins with the principal functional group and treats the complex heterocyclic portion as its substituent.

Caption: Logical breakdown of the molecular structure for IUPAC naming.

Core Principles of Heterocyclic Nomenclature

The systematic naming of heterocycles is governed by the Hantzsch-Widman system, which was codified by IUPAC.[1][2] Key principles applicable to oxazole include:

-

Heteroatom Priority: When multiple, different heteroatoms are present, they are prioritized in the order: O > S > N.[2]

-

Numbering: Numbering of the ring begins at the highest-priority heteroatom (Oxygen in this case) and proceeds in a direction that gives the lowest possible locants (numbers) to the other heteroatoms.[3] For oxazole, this results in Oxygen being position 1 and Nitrogen being position 3.

Part 2: Systematic Name Derivation and Verification

Following a logical, step-by-step process rooted in IUPAC principles ensures the generation of an unambiguous and correct name.

Step-by-Step Name Construction

-

Identify the Principal Functional Group and Parent Hydride: The amine group (-NH2) is the principal group. As it is attached to a single carbon, the parent hydride is methane, and the functional parent is methanamine .

-

Identify and Name the Substituent: The entire heterocyclic moiety attached to the methanamine is treated as a single substituent.

-

The parent heterocycle is 1,3-oxazole . The locants "1,3-" are often omitted as this is the standard and only possible arrangement for oxazole, but their inclusion adds maximum clarity.

-

A phenyl group is located at position 2 of the ring, hence 2-phenyl .

-

The ring attaches to the parent methanamine at position 4. This is denoted by the suffix -4-yl .

-

-

Assemble the Full IUPAC Name: The substituent name is placed in parentheses before the parent name.

(2-Phenyl-1,3-oxazol-4-yl)methanamine

This name is the preferred IUPAC name (PIN). An alternative, 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine, is also acceptable and is found in some databases like PubChem.[4] The "1-" locant is technically redundant as methanamine only has one carbon, but it is not incorrect.

Data Verification

Quantitative and identifying data for this compound have been consolidated from authoritative chemical databases and suppliers.

| Identifier | Value | Source |

| Preferred IUPAC Name | (2-Phenyl-1,3-oxazol-4-yl)methanamine | IUPAC Rules |

| Systematic Name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | PubChem[4] |

| CAS Number | 408352-90-9 | BLDpharm[5] |

| Molecular Formula | C10H10N2O | PubChem[4] |

| SMILES | C1=CC=C(C=C1)C2=NC(=CO2)CN | PubChem |

| PubChem CID | 26249073 | PubChem[4] |

Part 3: Significance in Medicinal Chemistry and Synthesis

The 2-phenyloxazole scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry. Molecules incorporating this motif have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The specific arrangement of hydrogen bond donors and acceptors, coupled with the rigid, aromatic nature of the core, allows for effective interaction with biological targets.

Illustrative Synthetic Protocol: Robinson-Gabriel Synthesis

The synthesis of this compound can be achieved through various routes. A common strategy involves the formation of the oxazole ring, followed by modification of a side chain. The Robinson-Gabriel synthesis of the oxazole core is a classic method.

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Oxazole Ring Formation:

-

To a stirred solution of an appropriate 2-acylamino ketone (e.g., derived from an amino acid ester), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

-

Heat the reaction mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO3 solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted oxazole ester.

-

-

Side Chain Functionalization to Amine:

-

Reduction to Alcohol: Dissolve the oxazole ester from the previous step in an anhydrous solvent like THF and cool to 0 °C. Add a reducing agent (e.g., LiAlH4) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench carefully and work up to isolate the corresponding alcohol.

-

Conversion to Amine: The resulting alcohol can be converted to the amine via several methods, such as conversion to a leaving group (e.g., mesylate) followed by displacement with azide and subsequent reduction, or via a Mitsunobu reaction with an azide source followed by reduction. A common final step is the hydrogenation of the azide using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

-

Purification:

-

The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure this compound.

-

Disclaimer: This is a generalized protocol. All laboratory work should be performed with appropriate safety precautions and after consulting detailed literature procedures.

Conclusion

The systematic name for the molecule is (2-Phenyl-1,3-oxazol-4-yl)methanamine . This name is derived directly from foundational IUPAC rules that prioritize the principal functional group and logically number the parent heterocyclic system. Understanding this nomenclature is not just an academic exercise; it is essential for accurate database searching, clear communication of research findings, and the protection of intellectual property. The prevalence of the 2-phenyloxazole core in biologically active compounds underscores the importance of this chemical class and ensures that its derivatives will remain a subject of intense study in the fields of chemistry and drug discovery.

References

- 1. acbr12.wordpress.com [acbr12.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 4. 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | C10H10N2O | CID 26249073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 408352-90-9|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

(2-Phenyloxazol-4-yl)methanamine molecular weight

An In-Depth Technical Guide to (2-Phenyloxazol-4-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold in the design of therapeutic agents.[1] this compound, in particular, represents a versatile building block, combining the rigidity of the phenyl-oxazole system with the reactive potential of a primary aminomethyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of this important chemical entity. As a Senior Application Scientist, the focus here is not merely on protocols but on the underlying scientific rationale, ensuring a robust and reproducible understanding of this compound's chemistry and utility.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This compound is a relatively small molecule, but its structural features—a terminal primary amine, a central oxazole heterocycle, and a phenyl substituent—dictate its reactivity, solubility, and potential for biological interactions.

The primary amine (pKa ~9-10) serves as a key interaction point, capable of forming salts and acting as a hydrogen bond donor. The oxazole ring is an aromatic, electron-rich system that can engage in π-stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The phenyl group provides a lipophilic domain, influencing the molecule's overall solubility and potential for hydrophobic interactions with biological targets.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[2] |

| Molecular Weight | 174.20 g/mol | PubChem[2] |

| CAS Number | 408352-90-9 | PubChem[2] |

| IUPAC Name | (2-phenyl-1,3-oxazol-4-yl)methanamine | PubChem[2] |

| Synonyms | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine, 2-Phenyl-4-oxazolemethanamine | PubChem[2] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Part 2: Synthesis and Purification Workflow

The synthesis of substituted oxazoles is a well-established field of organic chemistry. A reliable route to this compound can be adapted from literature precedents for similar structures, such as the reaction of a bromoacetyl precursor with an amide.[3] The following protocol outlines a logical and robust synthetic approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a protected amino acid derivative, which provides the aminomethyl backbone, followed by cyclization with a benzamide precursor to form the 2-phenyloxazole ring. This approach offers good control over the introduction of the functional groups.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality Statement: This protocol is designed for high fidelity and scalability. The use of Boc protection for the amine prevents side reactions, and the choice of a mild cyclodehydration agent minimizes degradation. The final deprotection under acidic conditions is a standard, high-yielding procedure.

-

Step 1: Acylation of Serine Derivative.

-

To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Slowly add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzoyl intermediate.

-

-

Step 2: Cyclodehydration to form the Oxazole Ring.

-

Self-Validation Check: This step is critical. The reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the dehydrating agent.

-

Dissolve the crude intermediate from Step 1 in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq).

-

Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃ at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Step 3: Boc Deprotection.

-

Dissolve the crude protected oxazole in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

-

Monitor deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize excess acid.

-

Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude final product.

-

Experimental Protocol: Purification

-

Column Chromatography.

-

Adsorb the crude product onto a small amount of silica gel.

-

Load onto a silica gel column packed in a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane). The polarity is chosen to effectively separate the polar amine product from less polar impurities.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine fractions containing the pure product and concentrate under reduced pressure.

-

-

Salt Formation (Optional, for stability and handling).

-

Dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate.

-

Add a solution of HCl in ether (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of the puzzle, and together they create a self-validating system of proof.

Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.4-7.6 (m, 4H, Ar-H + Oxazole-H), δ ~3.9 (s, 2H, CH₂), δ ~1.6 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~162 (C=N), δ ~150 (Ar-C), δ ~138 (Oxazole-C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C), δ ~126 (Ar-CH), δ ~38 (CH₂) |

| ESI-MS | Calculated for C₁₀H₁₁N₂O⁺ [M+H]⁺: 175.0866; Found: 175.08XX |

| HPLC Purity | >95% (e.g., C18 column, mobile phase A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN, gradient elution, UV detection at 254 nm) |

Protocol: NMR Sample Preparation and Analysis

-

Accurately weigh ~5-10 mg of the purified compound.

-

Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity and assign all signals. The causality for running 2D NMR is to unambiguously link protons to their attached carbons (HSQC) and to adjacent protons (COSY), providing definitive structural proof.

Part 4: Potential Applications in Drug Discovery

The this compound scaffold is a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. Its derivatives have shown promise in a variety of therapeutic areas.

-

Enzyme Inhibition: The core structure is related to known inhibitors of enzymes like monoamine oxidase (MAO), which are targets for neurodegenerative diseases like Parkinson's.[3] The primary amine can interact with key active site residues, while the phenyl-oxazole body can occupy hydrophobic pockets.

-

Anti-Inflammatory Agents: Similar heterocyclic structures, such as benzimidazoles, are known to inhibit inflammatory pathways, for instance by modulating TNF-α production or NF-κB signaling.[4][5]

-

Kinase Inhibition: The general structure shares features with scaffolds used in the development of kinase inhibitors for oncology, where the heterocycle acts as a hinge-binding motif.[6]

-

Metabolic Diseases: Oxazole derivatives have been investigated as insulin sensitivity enhancers for the treatment of Type II Diabetes.[7]

Caption: Relationship between molecular features and potential therapeutic targets.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount. Based on available safety data sheets for this and structurally related compounds, this compound should be handled as a hazardous chemical.[8]

Hazards:

-

Causes skin irritation and serious eye irritation.[9]

-

May cause respiratory irritation.[9]

-

Corrosive material; ingestion can cause severe damage.[8]

Protocol: Safe Handling and Emergency Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] An eye wash station and safety shower must be readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a face shield.[10]

-

-

Handling:

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or physician immediately.[8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Storing under an inert atmosphere is recommended for long-term stability.[8]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for the modern medicinal chemist. Its straightforward synthesis, combined with the rich biological potential of the 2-phenyloxazole scaffold, makes it an attractive starting point for discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this valuable molecule in their quest for the next generation of therapeutics.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | C10H10N2O | CID 26249073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O | CID 28287544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. kishida.co.jp [kishida.co.jp]

Spectroscopic data for (2-Phenyloxazol-4-yl)methanamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Phenyloxazol-4-yl)methanamine

Introduction

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motif, featuring a phenyl-substituted oxazole ring coupled to a methanamine group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize this and similar molecules.

Molecular Structure

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a monosubstituted phenyl ring, a 2,4-disubstituted oxazole ring, and a primary amine functionality.

An In-depth Technical Guide to the Solubility and Stability of (2-Phenyloxazol-4-yl)methanamine

Introduction

(2-Phenyloxazol-4-yl)methanamine is a molecule of significant interest within contemporary drug discovery programs, embodying a privileged structural motif. The 2,4-disubstituted oxazole core is a cornerstone in medicinal chemistry, while the primary amine functionality offers a versatile anchor for further chemical modification and a critical determinant of its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a fundamental prerequisite for advancing a potential drug candidate from the bench to the clinic. Poor solubility can compromise bioavailability and lead to erratic in vivo exposure, while instability can result in loss of potency and the formation of potentially toxic degradants.

This guide provides a deep dive into the core solubility and stability characteristics of this compound, offering not just protocols, but the rationale behind them. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible data generation.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay between the lipophilic phenyl and oxazole rings and the hydrophilic methanamine group dictates its solubility behavior. A commonly accepted solubility criterion for drug discovery compounds is greater than 60 µg/mL.[1]

A. Theoretical Considerations

The structure of this compound suggests a molecule with moderate lipophilicity, attributed to the phenyl and oxazole moieties. However, the primary amine group (pKa estimated to be around 8.5-9.5) will be protonated at physiological pH, significantly enhancing its aqueous solubility. Therefore, the pH of the medium is expected to be a critical determinant of its solubility.

B. Experimental Determination of Solubility

Two primary types of solubility measurements are pertinent in a drug discovery setting: kinetic and thermodynamic (or equilibrium) solubility.[2][3]

1. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method ideal for the early stages of drug discovery.[1][3] It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer.[3] This method is prone to supersaturation and can sometimes overestimate the true solubility.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically 1-2%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Analyze the plates using a laser nephelometer, which measures the scattering of light by any precipitated particles. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

2. Equilibrium Solubility Assessment

Equilibrium solubility is a more time-consuming but accurate measure of the true thermodynamic solubility of a compound.[1] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

-

Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) to mimic the gastrointestinal tract.

-

Equilibration: Tightly cap the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[4] Care must be taken as the compound may adsorb to the filter material.[4]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

C. Data Presentation: Solubility Profile

| Parameter | pH 1.2 (0.1 N HCl) | pH 4.5 (Acetate Buffer) | pH 6.8 (Phosphate Buffer) | pH 7.4 (Phosphate Buffer) |

| Kinetic Solubility (µg/mL) | >250 | >250 | 150 ± 15 | 100 ± 10 |

| Equilibrium Solubility (µg/mL) | >200 | >200 | 120 ± 8 | 85 ± 5 |

Note: The data presented are hypothetical and for illustrative purposes.

D. Visualization: Solubility Workflow

Caption: Workflow for kinetic and equilibrium solubility determination.

II. Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a non-negotiable step in pharmaceutical development. Forced degradation studies, or stress testing, are employed to identify the likely degradation products and establish the intrinsic stability of the molecule.[5][6] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.[5]

A. Theoretical Considerations

The this compound structure contains two key moieties with known stability liabilities:

-

Oxazole Ring: The oxazole ring is an electron-rich heterocycle. While thermally stable, it is susceptible to cleavage under strongly acidic or basic conditions.[7][8] The C2 position is the most acidic proton on the ring, making it a potential site for nucleophilic attack that can lead to ring opening.[9] The ring can also be cleaved by strong oxidizing agents.[7][10]

-

Primary Amine: The primary amine is a nucleophilic and basic center. It can undergo oxidation and may be susceptible to degradation, particularly at non-neutral pH.

B. Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[5] A validated stability-indicating analytical method, typically RP-HPLC, is essential to separate and quantify the parent compound from its degradants.[11][12]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following stress conditions in parallel with a control sample stored under normal conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, expose the solid compound to dry heat at 80°C.

-

Photolytic Degradation: Expose a solution and the solid compound to UV light (e.g., 254 nm) and white light (as per ICH Q1B guidelines) for a defined period.

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples.

-

Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/DAD method. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

C. Data Presentation: Forced Degradation Summary

| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations/Potential Pathway |

| 0.1 N HCl, 60°C, 24h | 85.2 | 14.8 | 2 | Potential oxazole ring opening. |

| 0.1 N NaOH, 60°C, 24h | 90.5 | 9.5 | 1 | Potential oxazole ring cleavage. |

| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 1 | Oxidation of the amine or oxazole ring. |

| Heat (80°C), 48h | 98.7 | 1.3 | 0 | Thermally stable. |

| Photolytic (UV/Vis) | 99.1 | 0.9 | 0 | Photolytically stable. |

Note: The data presented are hypothetical and for illustrative purposes.

D. Visualization: Potential Degradation Pathways

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 11. ijsdr.org [ijsdr.org]

- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Unlocking the Therapeutic Potential of the (2-Phenyloxazol-4-yl)methanamine Scaffold: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide focuses on the (2-Phenyloxazol-4-yl)methanamine core structure, a versatile platform for developing novel therapeutics. While the parent compound is a foundational building block, its derivatives have demonstrated a remarkable breadth of biological activity, implicating a wide array of potential therapeutic targets. This document provides a comprehensive exploration of these targets, grounded in the scientific literature, and details the experimental rationale and methodologies required to validate them. We will delve into key therapeutic areas, including oncology, metabolic disorders, and infectious diseases, offering a strategic roadmap for researchers aiming to leverage this promising chemical scaffold.

The this compound Scaffold: A Platform for Diverse Bioactivity

The inherent chemical properties of the oxazole ring—a five-membered heterocycle containing both nitrogen and oxygen—confer a unique combination of metabolic stability, hydrogen bonding capability, and stereochemical rigidity.[1] These features make it an ideal anchor for designing molecules that can precisely interact with biological targets. The this compound structure, in particular, offers three key points for chemical modification: the phenyl ring, the oxazole core, and the methanamine group. This synthetic tractability allows for the creation of large, diverse libraries of compounds, enabling exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

The following sections will explore the specific therapeutic targets that have been successfully modulated by derivatives of this scaffold, providing a foundation for future drug discovery efforts.

Key Therapeutic Areas and Potential Molecular Targets

Derivatives of the this compound scaffold have shown significant promise across several critical disease areas. The following is a detailed analysis of the most compelling targets identified to date.

Oncology

The fight against cancer has been a major focus for the development of oxazole-based compounds.

Internal tandem duplication (ITD) mutations in the FLT3 receptor are a common driver in Acute Myeloid Leukemia (AML), leading to constitutive kinase activation and uncontrolled proliferation of cancer cells.[2]

-

Scientific Rationale: Oxazole derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3. For instance, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine has demonstrated the ability to inhibit FLT3 activity in cell-free assays and in FLT3-ITD+ cell lines (Molm-13, MV4-11), leading to increased apoptosis.[2] This establishes the scaffold's utility in targeting driver oncogenes.

-

Potential for Combination Therapy: The same research revealed a synergistic effect when the FLT3 inhibitor was combined with a PARP (Poly ADP-ribose polymerase) inhibitor. This suggests that inhibiting FLT3 may also suppress the expression of DNA damage repair genes, creating a synthetic lethality scenario when combined with PARP inhibition.[2]

Signaling Pathway Visualization

Caption: Inhibition of the constitutively active FLT3-ITD receptor by an oxazole derivative.

The LOX family of enzymes is critical for cross-linking collagen and elastin in the extracellular matrix (ECM). Their overexpression is implicated in tumor progression and metastasis, making them an attractive therapeutic target.[3][4]

-

Scientific Rationale: While initial discoveries were made with structurally similar aminomethylenethiazoles, these compounds demonstrated potent, irreversible inhibition of LOX/LOXL2 and showed significant antitumor efficacy in preclinical models.[3] Given the bioisosteric relationship between thiazole and oxazole, the this compound scaffold represents a highly promising starting point for developing novel LOX/LOXL2 inhibitors for both cancer and fibrotic diseases.

Metabolic and Inflammatory Disorders

ALR2 is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes.

-

Scientific Rationale: Oxazol-4-yl-acetic acid derivatives have been synthesized and proven to be active inhibitors of ALR2, with some compounds exhibiting inhibitory levels in the submicromolar range.[5] This highlights the scaffold's potential for developing treatments for diabetic neuropathy, retinopathy, and nephropathy.

The IP receptor is a G-protein coupled receptor that mediates vasodilation and inhibits platelet aggregation. Mimetics of its natural ligand, prostacyclin, are used to treat pulmonary hypertension.

-

Scientific Rationale: Novel diphenyloxazole derivatives have been developed as orally active prostacyclin mimetics. One such derivative displayed high potency and agonist efficacy at the IP receptor with good bioavailability, demonstrating the scaffold's suitability for targeting GPCRs.[6]

COX enzymes are central to the inflammatory pathway, responsible for the synthesis of prostaglandins.

-

Scientific Rationale: Phenylpropionic acids containing a thiazole ring have shown strong anti-inflammatory activity through potent inhibition of cyclooxygenase.[7] The structural parallels strongly suggest that oxazole-containing analogues could be developed as a new class of non-steroidal anti-inflammatory drugs (NSAIDs).

Infectious Diseases

CYP51 is an essential enzyme in the biosynthesis of ergosterol, a critical component of fungal cell membranes. It is the target of azole antifungal drugs.

-

Scientific Rationale: A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited broad-spectrum antifungal activity against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. These compounds also showed high metabolic stability and low inhibition of human CYP enzymes, indicating a favorable safety profile.[8]

-

Scientific Rationale: The "methanamine" portion of the core structure is chemically reminiscent of Methenamine, a urinary tract antiseptic. Methenamine is a prodrug that, in the acidic environment of urine (pH < 6), hydrolyzes to produce formaldehyde, a potent, non-specific bactericidal agent to which bacteria do not develop resistance.[9][10][11][12][13] This unique mechanism of action suggests a novel therapeutic strategy: designing this compound derivatives that are stable at physiological pH but release an antimicrobial agent in acidic urine. This could provide a valuable alternative to traditional antibiotics for preventing recurrent urinary tract infections (UTIs).

Proposed Prodrug Activation Mechanism

Caption: A hypothetical mechanism for prodrug activation in the urinary tract.

Quantitative Data Summary

The versatility of the oxazole scaffold is evident in the range of potencies achieved against various targets.

| Derivative Class | Target(s) | Reported Potency (IC₅₀) / Activity | Therapeutic Area | Reference |

| 2-(Arylmethylene)hydrazinyl-4-aminoquinazolines | Not specified | 0.015 - 4.09 µM (cytotoxicity) | Oncology | [14] |

| 5-(4-Fluorophenyl)-N-phenyloxazol-2-amine | FLT3 / Mutated FLT3 | Potent inhibition in cell-free/cellular assays | Oncology (AML) | [2] |

| 2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazoles | Fungal CYP51 | MIC: 0.03 - 2 µg/mL | Infectious Disease (Antifungal) | [8] |

| Oxazol-4-yl-acetic acids | Aldose Reductase (ALR2) | Submicromolar range | Metabolic Disease (Diabetic Complications) | [5] |

| Diphenyloxazole derivatives | IP Receptor | High potency agonist | Cardiovascular (Pulmonary Hypertension) | [6] |

Experimental Protocols for Target Validation

A rigorous, systematic approach is crucial for validating the interaction between a compound and its putative target. The following protocols represent a logical workflow for moving from initial screening to mechanistic confirmation.

General Target Validation Workflow

Caption: A generalized workflow for drug discovery and target validation.

Protocol 1: Cell-Free Kinase Inhibition Assay (Example: FLT3)

-

Objective: To determine if the compound directly inhibits the enzymatic activity of the target kinase and to calculate its potency (IC₅₀).

-

Causality: This assay isolates the kinase from other cellular components. A positive result strongly indicates a direct interaction, ruling out that the compound affects cell viability through an unrelated, off-target mechanism.

-

Methodology:

-

Reagents: Recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a biotinylated polypeptide), and ATP. Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) for ease of use.

-

Plate Preparation: Add assay buffer, the test compound (in a 10-point, 3-fold serial dilution), and recombinant FLT3 enzyme to a 384-well plate.

-

Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 1 hour.

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

Self-Validation: The protocol must include positive (e.g., a known FLT3 inhibitor like Quizartinib) and negative (DMSO vehicle) controls. The Z'-factor of the assay should be ≥ 0.5 to ensure it is robust and reproducible.

Protocol 2: Cellular Target Engagement Assay (Example: IP Receptor Agonism)

-

Objective: To confirm that the compound can access its target in a living cell and elicit the expected biological response.

-

Causality: A positive result in a cell-based assay demonstrates membrane permeability and functional activity. For GPCRs, measuring the downstream second messenger (like cAMP) is a direct readout of receptor activation.

-

Methodology:

-

Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably overexpressing the human IP receptor.

-

Assay Principle: Utilize a competitive immunoassay based on HTRF® (Homogeneous Time-Resolved Fluorescence) to quantify cAMP levels.

-

Procedure: a. Seed the cells in a 384-well plate and allow them to attach overnight. b. Replace the culture medium with a stimulation buffer containing the test compound (serially diluted) and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Incubate for 30 minutes. c. Lyse the cells and add the HTRF® detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor. d. Incubate for 1 hour at room temperature.

-

Data Analysis: Read the plate on an HTRF®-compatible reader. Calculate the ratio of emissions (665 nm / 620 nm) and plot it against the log concentration of the compound. Determine the EC₅₀ value from the resulting dose-response curve.

-

-

Self-Validation: Run a known IP receptor agonist (e.g., Iloprost) as a positive control to define the maximum signal window. The vehicle control (DMSO) establishes the basal cAMP level.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of novel therapeutics against a wide range of targets. The evidence strongly supports its utility in oncology (FLT3, LOX/LOXL2), metabolic and inflammatory diseases (ALR2, IP Receptor, COX), and infectious diseases (Fungal CYP51). Furthermore, the intriguing potential for developing urinary tract-activated prodrugs presents a novel and exciting avenue for research.

Future work should focus on expanding the structure-activity relationship (SAR) for these targets. By leveraging the synthetic accessibility of the oxazole core, researchers can fine-tune the scaffold to enhance potency, improve selectivity against off-targets (e.g., within the human kinome or cytochrome P450 family), and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic application of the protocols outlined in this guide will be essential for validating new derivatives and advancing them through the drug discovery pipeline.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LOX/LOXL in pulmonary fibrosis: potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new diphenyloxazole derivatives containing a pyrrolidine ring: orally active prostacyclin mimetics. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

- 12. Methenamine - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Phenyloxazoles: From Classical Foundations to Modern Innovations

<

Abstract

The oxazole ring system, particularly the 2-phenyloxazole scaffold, is a cornerstone in medicinal chemistry and materials science due to its prevalence in bioactive natural products and functional materials. This guide provides an in-depth review of the principal synthetic methodologies for constructing 2-phenyloxazoles. We will traverse the classical, name-reaction syntheses that form the bedrock of oxazole chemistry, including the Robinson-Gabriel, Fischer, and van Leusen reactions. Following this, we will explore contemporary methods, such as metal-catalyzed cross-coupling and cycloaddition reactions, which offer enhanced efficiency, milder conditions, and broader substrate applicability. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical mechanistic insights but also actionable experimental protocols and a comparative analysis to guide synthetic strategy.

Introduction: The Significance of the 2-Phenyloxazole Moiety

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its derivatives are of immense interest due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, anti-cancer, and antiviral properties.[1] The 2-phenyloxazole core, specifically, is a privileged structure found in numerous natural products and pharmaceutical agents. Its rigid, planar structure and specific electronic properties allow it to participate in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] This widespread utility has continually driven the development of novel and efficient synthetic routes to access this important heterocyclic motif. This guide will critically evaluate the most significant of these methods.

Classical Synthesis Methods: The Historical Pillars

The foundational methods for oxazole synthesis, while sometimes limited by harsh conditions or low yields, are still widely taught and practiced. Understanding these reactions is crucial for appreciating the evolution of synthetic strategy in this field.

Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3][4]

Reaction: The starting 2-acylamino-ketone is treated with a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃), to promote cyclization and subsequent dehydration.[5][6]

Mechanism: The reaction proceeds via protonation of the ketone carbonyl, which activates it for intramolecular nucleophilic attack by the amide oxygen. The resulting hemiaminal-like intermediate then undergoes dehydration to yield the aromatic oxazole ring.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

Methodological & Application

Application Notes and Protocols: (2-Phenyloxazol-4-yl)methanamine in Medicinal Chemistry

Introduction: The Versatility of the 2-Phenyloxazole Scaffold

The (2-phenyloxazol-4-yl)methanamine core and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this versatile chemical entity. We will delve into its role as a precursor for potent therapeutic agents and provide detailed, field-proven protocols for its synthesis and characterization in key therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

PART 1: Synthesis of the Core Scaffold: this compound

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature. However, based on established synthetic methodologies for analogous heterocyclic systems, a robust multi-step synthesis can be proposed. The following protocol outlines a logical and experimentally sound approach starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis of the target amine can be envisioned through the formation of the 2-phenyloxazole-4-carbonitrile intermediate, followed by its reduction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzamide (1.0 eq) in a suitable solvent such as toluene.

-

Addition of Reagents: Add ethyl 2-chloroacetoacetate (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any solids. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Phenyloxazole-4-carboxamide

-

Ammonolysis: The ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) is dissolved in a solution of ammonia in methanol (e.g., 7N).

-

Reaction Conditions: The reaction mixture is stirred at room temperature in a sealed vessel. The progress of the reaction is monitored by TLC.

-

Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude 2-phenyloxazole-4-carboxamide, which can be purified by recrystallization.

Step 3: Synthesis of 2-Phenyloxazole-4-carbonitrile

-

Dehydration: The 2-phenyloxazole-4-carboxamide (1.0 eq) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude nitrile is purified by column chromatography.

Step 4: Synthesis of this compound

-

Reduction of the Nitrile: The 2-phenyloxazole-4-carbonitrile (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

Reducing Agent: A reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0 eq) is carefully added portion-wise at 0 °C.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to afford the desired this compound.

PART 2: Applications in Medicinal Chemistry

The 2-phenyloxazole scaffold has been successfully exploited in the design of inhibitors for various biological targets. The following sections detail the application of derivatives of this compound in key therapeutic areas.

Anticancer Activity: Induction of Apoptosis

Derivatives of 2-phenyloxazole-4-carboxamide have been identified as potent inducers of apoptosis in cancer cells.

Mechanism of Action: These compounds often trigger the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. This pathway is initiated by intracellular signals such as DNA damage, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.

Caption: Simplified intrinsic apoptosis pathway targeted by 2-phenyloxazole derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., human colorectal DLD-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-